molecular formula C13H18BrNO2 B1408604 tert-Butyl 4-bromo-2-methylbenzylcarbamate CAS No. 1352896-24-2

tert-Butyl 4-bromo-2-methylbenzylcarbamate

Cat. No.: B1408604
CAS No.: 1352896-24-2
M. Wt: 300.19 g/mol
InChI Key: VHEPLPABOPCNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-2-methylbenzylcarbamate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a bromine atom at the 4-position and a methyl group at the 2-position. The tert-butyl group is attached to the carbamate nitrogen. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-methylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize pharmacologically active molecules.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylbenzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 4-bromo-2-methylbenzylamine and triethylamine in dichloromethane at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound as a solid.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-2-methylbenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzylcarbamates.

    Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction Products: Amines or other reduced forms of the carbamate group.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylbenzylcarbamate depends on its specific application. In general, the compound can interact with biological molecules through covalent or non-covalent interactions. The bromine atom and the carbamate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

    tert-Butyl 4-chloro-2-methylbenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 4-fluoro-2-methylbenzylcarbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-Butyl 4-iodo-2-methylbenzylcarbamate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: tert-Butyl 4-bromo-2-methylbenzylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-7-11(14)6-5-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPLPABOPCNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-2-methylbenzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-2-methylbenzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-bromo-2-methylbenzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-bromo-2-methylbenzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-bromo-2-methylbenzylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-bromo-2-methylbenzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.